molecular formula C17H17N9O2 B11094308 N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide

N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide

Cat. No.: B11094308
M. Wt: 379.4 g/mol
InChI Key: HYRNEDVEPTXGSW-AWQFTUOYSA-N
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Description

N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, indole, and hydrazide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: Starting with a precursor such as 4-amino-1,2,5-oxadiazole, the triazole ring can be formed through a cyclization reaction with appropriate reagents.

    Indole Derivative Preparation: The indole moiety can be synthesized or obtained from commercial sources.

    Condensation Reaction: The final step involves the condensation of the triazole derivative with the indole derivative in the presence of a hydrazide to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while reduction could lead to various reduced forms of the compound.

Scientific Research Applications

N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways: It could modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide shares similarities with other compounds containing oxadiazole, triazole, and indole moieties.
  • Examples: Compounds such as 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole and indole-3-acetohydrazide.

Uniqueness

The uniqueness of N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17N9O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethylideneamino]-2-(3H-indol-3-yl)acetamide

InChI

InChI=1S/C17H17N9O2/c1-9(15-10(2)26(25-22-15)17-16(18)23-28-24-17)20-21-14(27)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8,11H,7H2,1-2H3,(H2,18,23)(H,21,27)/b20-9+

InChI Key

HYRNEDVEPTXGSW-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)/C(=N/NC(=O)CC3C=NC4=CC=CC=C34)/C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=NNC(=O)CC3C=NC4=CC=CC=C34)C

Origin of Product

United States

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